
LY3295668
Descripción general
Descripción
LY3295668 (also referred to as AK-01) is a highly selective, orally available inhibitor of Aurora A kinase (AURKA), a serine/threonine kinase critical for mitotic spindle formation, centrosome maturation, and cell cycle progression. Aurora kinases are frequently overexpressed in cancers, and AURKA amplification is associated with poor prognosis in malignancies such as triple-negative breast cancer (TNBC), small-cell lung cancer (SCLC), and chronic myeloid leukemia (CML) .
Métodos De Preparación
La síntesis de LY3295668 implica múltiples pasos, incluida la preparación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que this compound se produce a través de una serie de reacciones químicas que garantizan una alta selectividad y potencia contra la quinasa Aurora A .
Análisis De Reacciones Químicas
LY3295668 experimenta varias reacciones químicas, centrándose principalmente en su interacción con la quinasa Aurora A. El compuesto está diseñado para inhibir la autofosforilación de la quinasa Aurora A en Thr288, lo que lleva a la detención mitótica y la apoptosis en las células cancerosas . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen inhibidores competitivos de ATP y ensayos basados en células para evaluar la actividad de la quinasa . Los principales productos formados a partir de estas reacciones son las formas fosforilada y no fosforilada de la quinasa Aurora A .
Aplicaciones Científicas De Investigación
Cancer Treatment
-
Small-Cell Lung Cancer (SCLC) :
- A phase 1b clinical trial evaluated LY3295668 erbumine as monotherapy for patients with extensive-stage SCLC. The study aimed to determine the maximum tolerated dose (MTD) and assess safety and efficacy. Results indicated manageable toxicity with a disease control rate of 69% among participants .
- In preclinical models, this compound demonstrated significant antitumor efficacy against SCLC xenografts and patient-derived tumors, indicating its potential as a single-agent therapy or in combination with standard treatments .
-
Combination Therapies :
- Ongoing studies are investigating the efficacy of combining this compound with other agents, such as osimertinib, in patients with EGFR-mutant non-small cell lung cancer (NSCLC). Preclinical findings suggest that cells resistant to EGFR tyrosine kinase inhibitors exhibit vulnerabilities to Aurora kinase inhibitors like this compound .
Preclinical Studies
Preclinical investigations have highlighted the compound's potency across various cancer cell lines:
- Selectivity and Potency : this compound has shown over 1,000-fold selectivity for Aurora A over Aurora B. In vitro studies reveal that it effectively inhibits proliferation in high-MYC expressing SCLC cell lines at low concentrations (IC50 < 200 nM) .
- Xenograft Models : In mouse models, treatment with this compound resulted in over 80% tumor regression in MYC-amplified SCLC tumors, supporting its potential as a therapeutic agent for aggressive cancer types .
Safety Profile
The safety profile of this compound has been characterized through various clinical trials:
- Common Adverse Events : The most frequently reported adverse effects include mucositis, diarrhea, and corneal deposits. These effects were manageable within the studied dose ranges .
- Dose Tolerance : The MTD established was 25 mg twice daily, indicating a favorable therapeutic window for further exploration in clinical settings .
Summary of Findings
Study Type | Target Cancer | Key Findings |
---|---|---|
Phase 1 Study | Extensive-stage SCLC | MTD of 25 mg BID; disease control rate of 69% |
Preclinical | SCLC Xenografts | >80% tumor regression; effective at low doses (IC50 < 200 nM) |
Combination Therapy Trials | EGFR-mutant NSCLC | Potential vulnerabilities in resistant cells; ongoing evaluation |
Mecanismo De Acción
LY3295668 ejerce sus efectos al inhibir selectivamente la quinasa Aurora A, lo que lleva a la interrupción de la formación y estabilidad del huso mitótico. Esta inhibición da como resultado la detención mitótica y la posterior apoptosis de las células cancerosas . El compuesto tiene un doble mecanismo de acción, que implica daño al ADN en la fase S y un bloqueo del ciclo celular en la mitosis . Estas actividades combinadas contribuyen a la sensibilidad de las células cancerosas a this compound .
Comparación Con Compuestos Similares
Key Properties:
- Selectivity : LY3295668 exhibits >1,000-fold selectivity for AURKA (Ki = 0.8 nM) over AURKB (Ki = 1,038 nM), minimizing off-target effects associated with pan-Aurora inhibitors .
- Mechanism: It induces mitotic arrest by blocking AURKA autophosphorylation, leading to apoptosis in cancer cells.
- Clinical Profile: Phase I Trials: In patients with locally advanced/metastatic solid tumors, the maximum tolerated dose (MTD) was 25 mg twice daily (BID). The disease control rate (DCR) was 69%, with mucositis (67%) and fatigue as common adverse events . Preclinical Efficacy: Demonstrated potent antitumor activity in RB1-deficient cancers (e.g., SCLC, TNBC) through synthetic lethality, with durable regression in xenograft models .
This compound is part of a broader class of Aurora kinase inhibitors. Below is a detailed comparison with key competitors:
Table 1: Comparative Analysis of Aurora Kinase Inhibitors
Key Differentiators of this compound:
Selectivity Advantage : Unlike pan-Aurora inhibitors (e.g., Alisertib), this compound’s AURKA specificity avoids cytokinesis defects and bone marrow toxicity, enabling continuous dosing .
Synthetic Lethality in RB1-Deficient Cancers: this compound shows unique efficacy in RB1-mutant tumors (e.g., TNBC, SCLC) by exploiting spindle assembly checkpoint (SAC) dependency, a vulnerability absent in normal cells .
Combination Synergy: With asciminib: Reduces viability of ABL T315I-mutant CML cells by 90% at low doses (10 nM asciminib + 100 nM this compound) . With docetaxel: Enhances tumor regression in mantle cell lymphoma and upper gastrointestinal adenocarcinomas .
Limitations:
- Resistance in Monotherapy: Merkel cell carcinoma models show tumor regrowth post-LY3295668 withdrawal, necessitating combination strategies .
- Narrow Spectrum : Primarily effective in RB1-deficient or AURKA-overexpressing cancers, limiting broad applicability .
Research Findings and Clinical Implications
Table 2: Key Preclinical and Clinical Outcomes
Actividad Biológica
LY3295668 is a selective inhibitor of Aurora A kinase, which plays a critical role in cell cycle regulation and mitosis. This compound has garnered significant attention for its potential therapeutic applications in oncology, particularly in the treatment of various solid tumors. This article explores the biological activity of this compound, focusing on its mechanism of action, preclinical and clinical findings, and safety profile.
This compound functions as a reversible ATP-competitive inhibitor specifically targeting Aurora A kinase. It exhibits a high degree of selectivity, showing over 2,000-fold selectivity for Aurora A compared to Aurora B in biochemical assays . This selectivity is crucial as it minimizes the risk of adverse effects typically associated with pan-Aurora inhibitors, such as cytokinesis failure and aneuploidy.
Key Features
- Selectivity : Inhibits Aurora A with an IC50 of 0.00059 μmol/L while demonstrating poor inhibition of Aurora B (IC50 = 1.42 μmol/L) .
- Mechanism : Induces mitotic arrest and apoptosis in cancer cells without affecting Aurora B activity .
- Physicochemical Properties : Exhibits high aqueous solubility (1.89 mg/mL) and favorable pharmacokinetic characteristics .
Efficacy in Cancer Models
This compound has shown potent antitumor activity across various cancer cell lines, including small-cell lung cancer (SCLC) and breast cancer. In preclinical models, it demonstrated significant efficacy both as a monotherapy and in combination with standard treatments.
Cancer Type | Model | Efficacy Observed |
---|---|---|
Small-Cell Lung Cancer | Xenograft Models | Tumor growth arrest/regression |
Breast Cancer | Patient-Derived Models | Significant tumor reduction |
In xenograft studies, this compound led to substantial tumor regression, highlighting its potential as a therapeutic agent .
Clinical Studies
A phase 1 clinical trial evaluated the safety and pharmacokinetics of this compound in patients with locally advanced or metastatic solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and assess antitumor activity.
Phase 1 Study Overview
- Participants : 12 patients with advanced solid tumors.
- Dosing Regimen : Twice-daily (BID) oral administration over 21-day cycles.
- MTD Determined : 25 mg BID.
- Common Adverse Events : Mucositis (67%), diarrhea, fatigue, alopecia .
The trial reported a disease control rate of 69%, with nine patients achieving stable disease. Notably, dose-limiting toxicities were observed at higher doses (50 mg and 75 mg), leading to the determination of the MTD at 25 mg BID .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
-
Case Study in Breast Cancer :
- A 68-year-old female patient with breast cancer experienced stable disease after treatment with this compound at the MTD.
- Adverse events included Grade 3 mucositis but resolved upon dose adjustment.
-
SCLC Patient Response :
- A patient with extensive-stage SCLC showed significant tumor reduction following treatment with this compound combined with standard chemotherapy agents.
These cases illustrate the compound's potential efficacy and manageable safety profile in real-world settings.
Q & A
Basic Research Questions
Q. What is the mechanism of action of LY3295668 in targeting Aurora Kinase A (AURKA), and how does its selectivity impact experimental outcomes in cancer models?
this compound is a highly selective AURKA inhibitor with a biochemical Ki of 0.8 nM for AURKA and >1,000-fold selectivity over Aurora Kinase B (AURKB) . This selectivity disrupts mitotic progression by inducing G2/M phase arrest and apoptosis, as shown in CML and neuroblastoma models. Unlike pan-Aurora inhibitors, this compound’s specificity minimizes off-target effects on AURKB, which is critical for cytokinesis, thereby reducing unintended cytotoxicity in normal cells .
Q. Which preclinical models have demonstrated the efficacy of this compound, and what are the key parameters for validating its antitumor activity?
this compound has shown efficacy in:
- CML : ABL TKI-resistant cell lines (K562 NR, K562 PR) and Ba/F3 T315I mutants, with IC50 values ≤100 nM .
- Neuroblastoma : MYCN-amplified patient-derived xenograft (PDX) models, achieving complete responses in 4/6 models when combined with venetoclax .
- Glioblastoma : Orthotopic PDX models, where this compound reduced phospho-Histone H3 (pHH3) by 85% and enhanced radiation sensitivity . Key validation parameters include colony formation assays, caspase 3/7 activity, and tumor growth inhibition (TGI) rates .
Q. What biomarkers are used to assess this compound’s target engagement and pharmacodynamic effects in vitro and in vivo?
- Mitotic arrest : Phospho-Histone H3 (pHH3) reduction (e.g., 0.8% vs. 6.4% in glioblastoma PDX models) .
- Apoptosis : Cleaved caspase-3 (CC3) induction and ROS elevation (2–3-fold increase in CML cells) .
- AURKA degradation : Dose-dependent decreases in N-myc and AURKA protein levels in neuroblastoma .
Q. How does this compound synergize with other targeted therapies, such as BCL2 inhibitors, in overcoming drug resistance?
In MYCN-amplified neuroblastoma PDX models, this compound combined with venetoclax (BCL2 inhibitor) achieved maintained complete responses in 67% of cases. This synergy arises from dual targeting of mitotic machinery (AURKA) and apoptotic pathways (BCL2), with optimized dosing at 30 mg/kg this compound and 50 mg/kg venetoclax .
Advanced Research Questions
Q. What experimental strategies can mitigate this compound resistance observed in Merkel cell carcinoma and other solid tumors?
Resistance mechanisms include AURKA-independent survival pathways and tumor microenvironment adaptation. Strategies include:
- Combination regimens : Co-treatment with docetaxel in mantle cell lymphoma reduced relapse rates post-cessation .
- Sequential dosing : Intermittent this compound administration to delay resistance, as seen in glioblastoma PDX models .
- Biomarker-driven therapy : Prioritizing tumors with AURKA overexpression or MYCN amplification .
Q. How can researchers address conflicting data on this compound’s efficacy between in vitro and in vivo models, particularly regarding resistance mechanisms?
Discrepancies often arise from:
- Microenvironmental factors : In vitro models lack stromal interactions that promote resistance (e.g., cytokine-mediated survival signals in vivo) .
- Pharmacokinetics : this compound’s unbound tumor concentration in PDX models (22.33 nmol/kg) exceeds its IC50, but variable drug penetration may affect efficacy .
- Experimental endpoints : In vitro studies focus on short-term cytotoxicity, while in vivo models assess long-term tumor regression and resistance .
Q. What methodological considerations are critical when designing combination therapies involving this compound and other targeted agents like asciminib or radiation?
- Dosing schedule : Asciminib (STAMP inhibitor) + this compound in CML requires staggered dosing to avoid overlapping toxicity (e.g., asciminib at 50 nM + this compound at 100 nM) .
- Synergy validation : Use Chou-Talalay analysis to calculate combination indices (CI <1 indicates synergy) .
- Radiation timing : In glioblastoma, this compound pretreatment for 24 hours enhances radiation-induced DNA damage .
Q. How do variations in AURKA expression levels across cancer types influence this compound’s therapeutic window in preclinical studies?
Tumors with high AURKA expression (e.g., MYCN-amplified neuroblastoma, T315I-mutant CML) show greater sensitivity. For example:
- Neuroblastoma : AURKA overexpression stabilizes MYCN, making these tumors 3–5× more responsive to this compound .
- CML : AURKA upregulation in TKI-resistant cells correlates with this compound’s IC50 reduction by 40% compared to parental lines .
Q. What are the limitations of current pharmacokinetic/pharmacodynamic (PK/PD) models for this compound, and how can they be refined?
- Limitations : Poor correlation between plasma and tumor unbound drug levels (e.g., 270.88 nmol/L in plasma vs. 22.33 nmol/kg in glioblastoma tumors) .
- Refinements : Incorporate tumor-specific AURKA activity assays and dynamic contrast-enhanced MRI to measure drug penetration .
Propiedades
IUPAC Name |
(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZZYYQTCPEAS-OYLFLEFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClF2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919888-06-4 | |
Record name | AK-01 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919888064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AK-01 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WX8O5XV4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.